molecular formula C9H14Cl2N2O B7852796 3-Amino-3-phenylpropanamide dihydrochloride

3-Amino-3-phenylpropanamide dihydrochloride

Cat. No.: B7852796
M. Wt: 237.12 g/mol
InChI Key: VVDXIOUIZRLVSA-UHFFFAOYSA-N
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Description

3-Amino-3-phenylpropanamide dihydrochloride: is an organic compound with the molecular formula C9H14Cl2N2O. It is a derivative of propanamide, featuring an amino group and a phenyl group attached to the third carbon atom. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-phenylpropanamide dihydrochloride typically involves the following steps:

    Starting Materials: Benzyl cyanide and ammonia are commonly used starting materials.

    Reaction: Benzyl cyanide undergoes a nucleophilic addition reaction with ammonia to form 3-phenylpropanamide.

    Amination: The 3-phenylpropanamide is then subjected to amination using an appropriate amine source, such as ammonium chloride, under controlled conditions to introduce the amino group at the third carbon.

    Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the amine product with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

    Catalytic Processes: The use of catalysts can enhance the efficiency of the amination step, leading to higher purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-phenylpropanamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different oxidation states.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Various amine derivatives.

    Substitution Products: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3-Amino-3-phenylpropanamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism by which 3-Amino-3-phenylpropanamide dihydrochloride exerts its effects involves:

    Molecular Targets: The compound can interact with various enzymes and proteins, influencing their activity and function.

    Pathways: It may participate in metabolic pathways, affecting biochemical processes within cells.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-phenylpropanoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    3-Amino-3-phenylpropanol: Contains a hydroxyl group instead of an amide.

    3-Amino-3-phenylpropylamine: Features an additional amine group.

Uniqueness

3-Amino-3-phenylpropanamide dihydrochloride is unique due to its specific combination of an amino group and a phenyl group attached to the propanamide backbone, which imparts distinct chemical and biological properties not found in its analogs.

Properties

IUPAC Name

3-amino-3-phenylpropanamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.2ClH/c10-8(6-9(11)12)7-4-2-1-3-5-7;;/h1-5,8H,6,10H2,(H2,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDXIOUIZRLVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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